(Hexahydrofuro[2,3-b]furan-3-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexahydrofuro[2,3-b]furan-3-yl)methanamine is an organic compound with the molecular formula C7H13NO2 It is a bicyclic amine that features a hexahydrofurofuran ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexahydrofuro[2,3-b]furan-3-yl)methanamine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a stereoselective synthesis method involves the use of methanol and methanesulfonic acid as reagents, followed by purification through flash chromatography . Another method involves a four-step synthesis from readily available starting materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Hexahydrofuro[2,3-b]furan-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Wissenschaftliche Forschungsanwendungen
(Hexahydrofuro[2,3-b]furan-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the synthesis of various industrial chemicals and materials
Wirkmechanismus
The mechanism of action of (Hexahydrofuro[2,3-b]furan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, it is known that the compound can interact with enzymes and receptors, influencing biological processes. The exact molecular targets and pathways would depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Hexahydrofuro[3,2-b]furan-2-yl)methanamine: This compound has a similar structure but differs in the position of the furan ring.
(3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl glycolate: This compound is a structural derivative with a glycolate group instead of an amine.
Uniqueness
(Hexahydrofuro[2,3-b]furan-3-yl)methanamine is unique due to its specific ring structure and the presence of an amine group. This combination of features makes it distinct from other similar compounds and provides unique properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C7H13NO2 |
---|---|
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-ylmethanamine |
InChI |
InChI=1S/C7H13NO2/c8-3-5-4-10-7-6(5)1-2-9-7/h5-7H,1-4,8H2 |
InChI-Schlüssel |
WNQATYYFSIBBPH-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2C1C(CO2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.